4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenyl Group: The phenyl group with chlorine and trifluoromethyl substituents can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-thiol
- 4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(methyl)-1H-1,2,4-triazole-5-thione
Uniqueness
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione is unique due to the presence of the thiophene ring, which can impart additional electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and applications.
Properties
CAS No. |
797796-64-6 |
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Molecular Formula |
C14H9ClF3N3S2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9ClF3N3S2/c15-10-4-3-8(14(16,17)18)6-11(10)21-12(19-20-13(21)22)7-9-2-1-5-23-9/h1-6H,7H2,(H,20,22) |
InChI Key |
SFGIMRQXAOOZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NNC(=S)N2C3=C(C=CC(=C3)C(F)(F)F)Cl |
solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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